There is currently no scientific research data available for the specific molecule (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. This is evident through a search of scientific databases such as PubChem [], SciFinder [], and Google Scholar.
While the molecule itself lacks data, some components might be relevant for further exploration:
FTI 276 is a synthetic organic compound classified as a farnesyltransferase inhibitor. It is a peptidomimetic designed to selectively inhibit the farnesylation of Ras proteins, particularly K-Ras, which is crucial in various cancers, including lung, colon, and pancreatic tumors. The compound's IUPAC name is (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. FTI 276 exhibits high selectivity, with an inhibitory concentration (IC50) significantly lower than that required for related enzymes like geranylgeranyltransferase I .
FTI 276 primarily functions by inhibiting farnesyltransferase, an enzyme responsible for adding a farnesyl group to the cysteine residue at the carboxyl terminus of Ras proteins. This post-translational modification is essential for Ras membrane localization and function. The inhibition mechanism involves binding to the enzyme's active site, preventing the farnesylation of p21 Ras proteins without affecting the geranylgeranylation of most other proteins at low doses .
FTI 276 has demonstrated significant biological activity in various studies. It selectively inhibits K-Ras-dependent tumor growth in preclinical models, showing a reduction in tumor burden and volume in mouse models of lung cancer induced by carcinogens. The compound has been shown to decrease tumor multiplicity by over 60% and reduce tumor volume by approximately 58% when administered through a time-release pellet system . Its potency extends to inhibiting Plasmodium falciparum with IC50 values of 0.9 nM, indicating potential applications in treating malaria as well .
The synthesis of FTI 276 involves several steps that include the construction of its peptidomimetic backbone. The process typically employs solid-phase peptide synthesis techniques, allowing for the incorporation of specific amino acid residues that confer its inhibitory properties against farnesyltransferase. The final product is purified to achieve a high degree of purity (typically >95%) before use in biological assays .
FTI 276 has several notable applications:
Studies have shown that FTI 276 interacts specifically with farnesyltransferase, inhibiting its activity at concentrations significantly lower than those required for geranylgeranyltransferase. This selectivity is crucial for minimizing off-target effects during therapeutic applications. Additionally, interaction studies indicate that FTI 276 does not interfere with other post-translational modifications commonly found in cellular signaling pathways, making it a valuable candidate for targeted therapies .
Several compounds share structural or functional similarities with FTI 276. Here are some notable examples:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
FTI 277 | Ester Prodrug | Farnesyltransferase inhibition | Designed to overcome thiol-based toxicity |
Lonafarnib | Farnesyltransferase Inhibitor | Inhibits farnesylation of Ras proteins | Approved for specific cancer treatments |
Tipifarnib | Farnesyltransferase Inhibitor | Targets multiple Ras isoforms | Broad-spectrum activity against Ras |
ZSTK474 | PI3K Inhibitor | Inhibits phosphoinositide 3-kinase | Different target pathway compared to FTI 276 |
FTI 276 is unique due to its high selectivity for K-Ras over other Ras isoforms and its potent inhibitory effects at low concentrations, making it a promising candidate for targeted cancer therapies .